6,4'-Dihydroxy-7-methoxyflavanone
Overview
Description
6,4’-Dihydroxy-7-methoxyflavanone is a flavonoid compound that can be isolated from the heartwood of Dalbergia odorifera . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties . It has been studied for its potential therapeutic effects in various diseases, including osteoporosis, rheumatoid arthritis, and periodontal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,4’-Dihydroxy-7-methoxyflavanone can be synthesized through several synthetic routes. One common method involves the use of flavanone precursors, which undergo hydroxylation and methoxylation reactions under specific conditions . The reaction conditions typically involve the use of catalysts and solvents to facilitate the hydroxylation and methoxylation processes.
Industrial Production Methods
Industrial production of 6,4’-Dihydroxy-7-methoxyflavanone often involves the extraction of the compound from natural sources such as the heartwood of Dalbergia odorifera . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. The industrial methods are optimized for large-scale production to meet the demand for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
6,4’-Dihydroxy-7-methoxyflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of 6,4’-Dihydroxy-7-methoxyflavanone . These derivatives are studied for their enhanced biological activities and potential therapeutic applications.
Scientific Research Applications
6,4’-Dihydroxy-7-methoxyflavanone has a wide range of scientific research applications:
Mechanism of Action
6,4’-Dihydroxy-7-methoxyflavanone exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor kappa-B and reduces the production of pro-inflammatory cytokines.
Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis by modulating signaling pathways such as the phosphatidylinositol 3-kinase/Akt pathway.
Comparison with Similar Compounds
6,4’-Dihydroxy-7-methoxyflavanone is unique among flavonoids due to its specific hydroxylation and methoxylation pattern. Similar compounds include:
4’,5-Dihydroxy-7-methoxyflavone: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Naringin: A flavanone glycoside with antioxidant and lipid-lowering effects.
Paeonol: A phenolic compound with anti-inflammatory and neuroprotective activities.
These compounds share some biological activities with 6,4’-Dihydroxy-7-methoxyflavanone but differ in their specific molecular structures and mechanisms of action.
Properties
IUPAC Name |
(2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-16-8-15-11(6-13(16)19)12(18)7-14(21-15)9-2-4-10(17)5-3-9/h2-6,8,14,17,19H,7H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKTABHCQFBQV-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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